molecular formula C19H22FNO2 B11085367 6,7-Diethoxy-1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11085367
M. Wt: 315.4 g/mol
InChI Key: VGIGLOVEJWYJPZ-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound features a tetrahydroisoquinoline core with ethoxy groups at the 6 and 7 positions and a fluorophenyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

    Introduction of Ethoxy Groups: The ethoxy groups at the 6 and 7 positions can be introduced through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogenated compounds and organometallic reagents are used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Diethoxy-1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Diethoxy-1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both ethoxy groups and a fluorophenyl group, which can confer specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H22FNO2

Molecular Weight

315.4 g/mol

IUPAC Name

6,7-diethoxy-1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H22FNO2/c1-3-22-17-11-13-9-10-21-19(14-7-5-6-8-16(14)20)15(13)12-18(17)23-4-2/h5-8,11-12,19,21H,3-4,9-10H2,1-2H3

InChI Key

VGIGLOVEJWYJPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3F)OCC

Origin of Product

United States

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